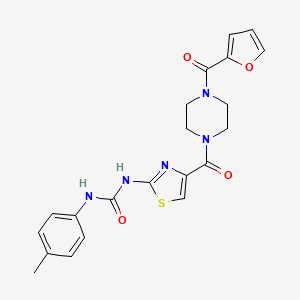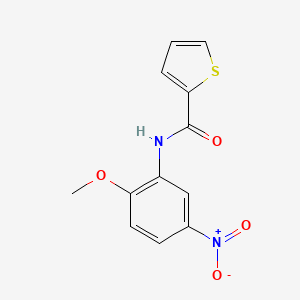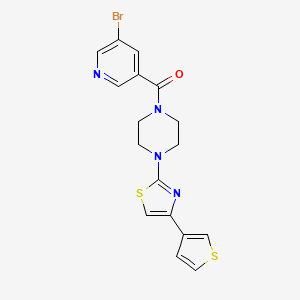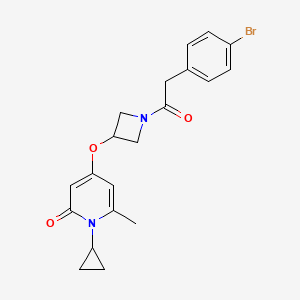![molecular formula C21H25N5O5 B2557159 8-(2,5-Dimethoxyphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione CAS No. 896308-54-6](/img/structure/B2557159.png)
8-(2,5-Dimethoxyphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves creating substituted analogues based on the purine ring system. For instance, the synthesis of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones has been reported to show antiinflammatory activity . Similarly, the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones has been described, which are potent and selective A(3) adenosine receptor antagonists . These syntheses often involve multi-step reactions, including the introduction of various functional groups to improve potency and hydrophilicity .
Molecular Structure Analysis
The molecular structure of these compounds is critical for their biological activity. Docking and 3D-QSAR studies have been used to investigate the binding disposition of these molecules, particularly their interactions with the A(3) adenosine receptor . The presence of specific substituents, especially at the 1-, 3-, and 8-positions of the purine core, is crucial for receptor affinity and selectivity .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups. For example, the presence of a hydroxy group can contribute to the antiinflammatory activity by enabling the inhibition of cyclooxygenase in the in vitro rat neutrophil model . The introduction of arylpiperazinylalkyl groups has been shown to affect the affinity for serotoninergic and dopaminergic receptors, which is important for antidepressant and anxiolytic-like activities .
Physical and Chemical Properties Analysis
The physical and chemical properties, such as lipophilicity and metabolic stability, are important for the pharmacokinetic profile of these compounds. Studies using micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) have been conducted to evaluate these properties . The introduction of fluorinated arylpiperazinylalkyl groups has been found to be significant for the development of lead compounds with potential antidepressant and/or anxiolytic applications .
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
Compounds with imidazo[1,2-a]-s-triazine and imidazo[1,2,3-cd]purine scaffolds, similar in structure to the queried compound, have been synthesized and evaluated for their antiviral activities. These studies demonstrate the utility of such compounds in the development of new antiviral agents, with moderate activity observed against specific viruses at nontoxic dosage levels (Kim et al., 1978).
Propiedades
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5/c1-12-13(2)26-17-18(23(3)21(29)24(19(17)28)9-6-10-27)22-20(26)25(12)15-11-14(30-4)7-8-16(15)31-5/h7-8,11,27H,6,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSULFJSVNFCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)N(C3=O)CCCO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16615224 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Chlorophenyl)sulfonyl]-8-[(4-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2557082.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2557083.png)
![2-Methoxy-5-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzamide](/img/structure/B2557084.png)
![N-(3-(ethyl(phenyl)amino)propyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2557086.png)
![3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one](/img/structure/B2557088.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2557089.png)


![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(2-piperidinoethyl)-4-piperidinecarboxamide](/img/structure/B2557093.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2557096.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2557099.png)